molecular formula C32H31ClN2O3 B11674853 2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11674853
M. Wt: 527.0 g/mol
InChI Key: FDPFANDMEOESPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, substituted with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and bases like sodium hydroxide for the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in effects such as enzyme inhibition or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its specific mechanism of action make it a valuable compound for scientific studies.

Properties

Molecular Formula

C32H31ClN2O3

Molecular Weight

527.0 g/mol

IUPAC Name

2-[3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxyphenyl]-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C32H31ClN2O3/c1-20(2)26-18-27(33)21(3)16-30(26)38-19-23-17-22(14-15-29(23)37-4)31-34-28-13-9-8-12-25(28)32(36)35(31)24-10-6-5-7-11-24/h5-18,20,31,34H,19H2,1-4H3

InChI Key

FDPFANDMEOESPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.